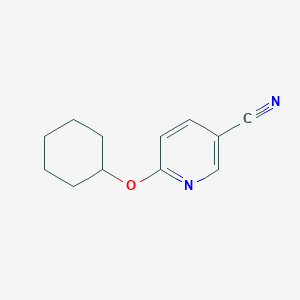

5-Cyano-2-cyclohexyloxypyridine

Description

5-Cyano-2-cyclohexyloxypyridine (CAS 928648-56-0, MFCD09937603) is a pyridine derivative featuring a cyano (-CN) group at the 5-position and a cyclohexyloxy (-O-cyclohexyl) substituent at the 2-position of the pyridine ring. This compound is synthesized for applications in medicinal chemistry and agrochemical research, where its electronic and steric properties are leveraged for ligand-receptor interactions or catalytic processes . It is commercially available with a purity of 97% (Combi-Blocks catalog ID QG-3104) and has synonyms such as 6-Cyclohexyloxynicotinonitrile and SCHEMBL2585221 .

Properties

IUPAC Name |

6-cyclohexyloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGOZAMCPACJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-cyclohexyloxypyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.

Attachment of the Cyclohexyloxy Group: The cyclohexyloxy group can be attached through an etherification reaction, where cyclohexanol reacts with the pyridine derivative in the presence of a suitable base and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-cyclohexyloxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the cyano group, such as amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Cyano-2-cyclohexyloxypyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyano-2-cyclohexyloxypyridine involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

Comparison with Similar Compounds

Positional Isomer: 3-Cyano-2-cyclohexyloxypyridine (CAS 1016812-22-8)

The positional isomer 3-Cyano-2-cyclohexyloxypyridine (Combi-Blocks ID QG-5952) shares the same cyclohexyloxy substituent at position 2 but places the cyano group at position 3. This subtle structural difference leads to distinct electronic and steric effects:

- Electronic Effects: The 3-cyano group creates a meta-directing electronic environment, altering regioselectivity in subsequent reactions compared to the para-directing 5-cyano isomer.

- Solubility: Both compounds exhibit similar lipophilicities due to the cyclohexyloxy group, but the 3-cyano isomer may show marginally higher polarity due to proximity to the oxygen atom.

- Applications: The 3-cyano derivative is less commonly reported in catalysis or medicinal chemistry, suggesting that the 5-cyano configuration is preferred in synthetic workflows .

Substituent Variants: 3-Cyano-2-butylaminopyridine (CAS 74611-50-0)

Replacing the cyclohexyloxy group with a butylamino (-NH-butyl) moiety (Combi-Blocks ID PY-7989) introduces significant changes:

- Hydrogen Bonding: The butylamino group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the cyclohexyloxy analog.

- Reactivity: The amino group is nucleophilic, making this compound prone to acylation or alkylation, whereas the cyclohexyloxy derivative is more inert .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Substituent Positions | Purity | Key Identifiers |

|---|---|---|---|---|

| 5-Cyano-2-cyclohexyloxypyridine | 928648-56-0 | 5-CN, 2-O-cyclohexyl | 97% | MFCD09937603, ZINC19475949 |

| 3-Cyano-2-cyclohexyloxypyridine | 1016812-22-8 | 3-CN, 2-O-cyclohexyl | 97% | MFCD09943149 |

| 3-Cyano-2-butylaminopyridine | 74611-50-0 | 3-CN, 2-NH-butyl | 98% | MFCD08460989 |

Research Implications

- This compound is favored in drug discovery for its balanced lipophilicity and electronic profile, particularly in kinase inhibitor design .

- 3-Cyano-2-cyclohexyloxypyridine may serve as a scaffold for exploring alternative binding modes in structure-activity relationship (SAR) studies.

- Butylamino analogs highlight the importance of substituent flexibility in tuning solubility and reactivity for target-specific applications.

Biological Activity

Overview

5-Cyano-2-cyclohexyloxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a cyano group at the 5-position and a cyclohexyloxy group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry.

The compound exhibits notable reactivity due to the presence of both the cyano and cyclohexyloxy groups. These functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Conversion of functional groups to higher oxidation states | Potassium permanganate, Chromium trioxide |

| Reduction | Reduction of cyano group to amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Nucleophilic or electrophilic substitution at the pyridine ring | Sodium cyanide (nucleophilic), Halogenating agents (electrophilic) |

Biological Activity

Research indicates that this compound possesses significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit metabolic processes has been documented, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further studies are required to elucidate its full potential in cancer therapy.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at varying concentrations.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

- Mechanistic Insights : Research utilizing molecular docking simulations suggested that the compound binds effectively to specific targets involved in cancer cell proliferation, providing insights into its potential therapeutic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.